Pyridine-3,5-diamine dihydrobromide

Description

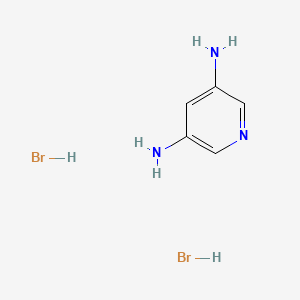

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-3,5-diamine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2BrH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXQWNMMPOGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)N.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267418-89-3 | |

| Record name | pyridine-3,5-diamine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Pyridine 3,5 Diamine Dihydrobromide and Its Derivatives

Strategic Approaches to Pyridine (B92270) Ring Formation Bearing Diamine Functionalities

The construction of the pyridine core with diamine substituents can be achieved through various strategic disconnections and cyclization reactions. Classical methods often rely on the condensation of several components to build the heterocyclic ring.

One of the most fundamental methods for pyridine synthesis is the Hantzsch synthesis , which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. slideshare.net The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. By selecting appropriate starting materials, this method can be adapted to introduce varied substitution patterns on the pyridine ring.

Modern strategies frequently employ multicomponent reactions (MCRs), which allow for the assembly of complex molecules like polysubstituted pyridines in a single, efficient step from three or more starting materials. researchgate.net For instance, a one-pot reaction involving an aldehyde, a ketone with an α-methylene group, and an ammonium salt can yield highly substituted pyridines. nih.gov Another approach involves the cyclization of linear precursors. The reaction of 1,5-dicarbonyl compounds with an ammonia source can lead to the formation of the pyridine ring through intramolecular condensation. jchemrev.com A related strategy is the vapor-phase cyclization of specific diamines; for example, 2-methyl-1,5-pentanediamine can be converted to 3,5-lutidine over an oxide catalyst at high temperatures, demonstrating a pathway from a diamine precursor to a disubstituted pyridine. google.com

| Synthetic Strategy | Description | Key Reactants | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Condensation followed by oxidation to form a pyridine ring. | β-dicarbonyl compound, Aldehyde, Ammonia | slideshare.net |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more components to build the pyridine skeleton. | Varies (e.g., Aldehydes, Ketones, Malononitrile, Ammonium Acetate) | nih.govresearchgate.net |

| Diamine Cyclization | Vapor-phase reaction of a diamine precursor over a catalyst to form the pyridine ring. | Alkyl-substituted pentanediamines | google.com |

| Bohlmann-Rahtz Synthesis | Reaction of an α,β-unsaturated amine with an ethynylketone to produce trisubstituted pyridines. | Enamines, Ethynylketones | jchemrev.com |

Synthesis of Pyridine-3,5-diamine (B152807) Dihydrobromide Salt Forms

Pyridine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom, which does not participate in the aromatic system. wikipedia.org Aminopyridines are even more basic and readily react with acids to form stable salts. slideshare.net This property is crucial for the isolation, purification, and formulation of these compounds.

The synthesis of Pyridine-3,5-diamine Dihydrobromide involves the treatment of the free base, Pyridine-3,5-diamine, with two equivalents of hydrobromic acid (HBr). This acid-base reaction protonates both the ring nitrogen and the two exocyclic amino groups, resulting in the formation of the dihydrobromide salt. The reaction is typically carried out in a suitable solvent, from which the salt product often precipitates, facilitating its isolation. The formation of such salts is a common practice in organic synthesis, as seen with related compounds like 3-(2-aminoethyl)pyridine (B1299899) hydrobromide. uoc.gr

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Pyridine-3,5-diamine | Hydrobromic Acid (2 eq.) | This compound | Acid-Base Neutralization |

Green Chemistry Principles in Pyridine Diamine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of pyridine derivatives has been an active area for the application of these principles.

Key green strategies include:

Use of Benign Solvents and Catalysts: Water and polyethylene (B3416737) glycol (PEG) are favored as environmentally friendly reaction media. researchgate.net Natural catalysts, such as the citric acid found in lemon juice, have been effectively used for synthesizing Schiff bases from 2,6-diaminopyridine (B39239), offering an economical and eco-friendly alternative to traditional dehydrating agents. rajpub.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in multicomponent reactions, such as in the neat (solvent-free) synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov Ultrasound irradiation is another energy-efficient technique used to promote reactions. researchgate.net

Atom Economy and MCRs: Multicomponent reactions (MCRs) are inherently green as they combine multiple reactants into a final product in a single step, maximizing atom economy and reducing waste. nih.gov

Reusable Catalysts: The use of heterogeneous catalysts, especially the magnetically recoverable nanocatalysts discussed previously, is a cornerstone of green synthesis. scispace.combiolmolchem.com Their easy separation and ability to be reused for multiple cycles significantly reduce catalyst waste and process costs. biolmolchem.comresearchgate.net

| Principle | Example Application | Key Benefits | Reference |

|---|---|---|---|

| Natural Catalyst | Use of lemon juice for Schiff base synthesis from 2,6-diaminopyridine. | Economical, safe, eco-friendly, avoids traditional acids. | rajpub.comresearchgate.net |

| Microwave-Assisted Synthesis | One-step, solvent-free MCR to form pyridinyl-triazine hybrids. | Reduced reaction time, high yields, high atom economy. | nih.gov |

| Green Solvents | Using PEG-400 as a medium for three-component reactions. | Efficient, catalyst-free conditions, excellent yields. | researchgate.net |

| Reusable Nanocatalysts | Employing magnetically separable catalysts like MgFe₂O₄. | Easy separation, high reusability, reduces catalyst waste. | biolmolchem.com |

Enantioselective Synthesis of Chiral Diamine Dihydrobromide Intermediates

The creation of enantiomerically pure chiral diamine intermediates related to this compound relies on sophisticated asymmetric transformations. The inherent stability and aromaticity of the pyridine ring necessitate carefully designed strategies to introduce stereocenters with high fidelity. Plausible approaches include enzymatic or non-enzymatic kinetic resolution, asymmetric hydrogenation of specifically designed precursors, and the use of stoichiometric chiral auxiliaries to guide diastereoselective reactions.

Kinetic Resolution of Racemic Pyridine-3,5-diamine Derivatives

One of the most practical methods for obtaining enantiomerically enriched amines is through the kinetic resolution of a racemic mixture. This process involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic substrate, allowing for the separation of the unreacted, enantiopure substrate from the derivatized enantiomer.

In a hypothetical application to a pyridine-3,5-diamine derivative, one could first protect the amino groups, for example, as amides, to create a suitable racemic substrate. This substrate could then be subjected to kinetic resolution via enantioselective acylation using a chiral acyl-transfer catalyst, such as a planar-chiral derivative of 4-(dimethylamino)pyridine (DMAP). acs.org The catalyst would preferentially acylate one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. Subsequent deprotection would yield the desired chiral diamine.

Key research findings indicate that planar-chiral DMAP analogues have achieved high selectivity factors in the kinetic resolution of various arylalkylcarbinols, which serves as a benchmark for non-enzymatic acylation reactions. acs.org Similarly, chiral 2-substituted DMAP-N-oxides have been developed for the dynamic kinetic resolution of azlactones, producing amino acid derivatives with high yields and enantioselectivities (up to 96% ee). nih.gov These results underscore the potential of chiral nucleophilic catalysts in resolving diamine derivatives.

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds from prochiral olefins, ketones, or imines. For a pyridine-3,5-diamine scaffold, a potential strategy involves the preparation of a prochiral precursor, such as a di-imine or an enamine derivative, followed by hydrogenation with a chiral catalyst.

An efficient auxiliary-based method has been demonstrated for the asymmetric hydrogenation of substituted pyridines to yield chiral piperidines. dicp.ac.cn This involves attaching a chiral oxazolidinone auxiliary to the C2 position of the pyridine. Hydrogenation over a heterogeneous catalyst like Platinum(IV) oxide (PtO₂) results in the stereoselective formation of the corresponding piperidine (B6355638) with high enantiomeric excess. The auxiliary can then be cleaved to yield the chiral product. While this method modifies the pyridine ring itself, it highlights a viable strategy for introducing chirality that could be adapted. A more direct approach could involve the asymmetric hydrogenation of a 2,6-diamino-3,5-dinitropyridine derivative, where the nitro groups are sequentially reduced under chiral conditions. researchgate.net

| Entry | Catalyst/Auxiliary | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Planar-Chiral DMAP | Racemic Arylalkylcarbinol | Acylated Alcohol / Unreacted Alcohol | >95 | >98 | acs.org |

| 2 | Chiral DMAP-N-Oxide | Azlactone | L-Amino Acid Derivative | up to 98 | up to 96 | nih.gov |

| 3 | Oxazolidinone Auxiliary / PtO₂ | 2-Substituted Pyridine | Chiral Piperidine | 90 | 98 | dicp.ac.cn |

| 4 | Rhodium-Cellulose Phosphinite | Prochiral Olefin | Chiral Alkane | - | Moderate | oup.com |

Diastereoselective Synthesis via Chiral Auxiliaries

A diastereoselective approach involves covalently bonding a chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent stereocenter-forming reaction to favor one diastereomer over the other. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established method for the asymmetric synthesis of amines involves the use of N-tert-butanesulfinyl imines. For a pyridine-3,5-diamine precursor, one could envision a reaction with a diketone to form a di-imine, followed by reaction with a chiral sulfinamide to generate a chiral N-sulfinyl di-imine. Diastereoselective reduction of this intermediate, for instance with a hydride reagent, would yield a protected diamine with high diastereomeric excess. osi.lv Subsequent removal of the chiral auxiliary would afford the chiral diamine. Studies on the diastereoselective reduction of N-tert-butanesulfinyl ketimines have shown that high diastereoselectivity can be achieved, often controlled by the geometry of the imine and the presence of ortho-substituents that can stabilize a cyclic transition state during reduction. osi.lv

Following any of these enantioselective strategies, the resulting chiral diamine free base can be converted to its dihydrobromide salt. This is typically achieved through a straightforward acid-base reaction by treating a solution of the diamine in a suitable solvent, such as ethanol (B145695) or methanol, with two equivalents of aqueous or anhydrous hydrobromic acid. researchgate.netgoogle.com

Iii. Rigorous Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined. For Pyridine-3,5-diamine (B152807) dihydrobromide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for structural confirmation.

In the ¹H NMR spectrum of Pyridine-3,5-diamine dihydrobromide, the chemical shifts of the protons are influenced by the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring and the two ammonium (B1175870) groups formed upon protonation with hydrobromic acid. This protonation leads to a significant downfield shift of the aromatic protons compared to the free base, 3,5-diaminopyridine.

The spectrum is expected to show distinct signals for the protons at the C2, C4, and C6 positions of the pyridine ring, as well as signals for the protons of the two -NH₃⁺ groups. The protons on the pyridine ring will appear as multiplets due to spin-spin coupling. The protons of the ammonium groups may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

A representative, though not specific, ¹H NMR data for a related pyridine compound is presented in the table below for illustrative purposes. pw.edu.pl

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2, H6 | Downfield | Doublet |

| H4 | Downfield | Triplet |

| -NH₃⁺ | Variable | Broad Singlet |

This table is predictive and based on general principles and data from related compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, three distinct signals are expected for the carbon atoms of the pyridine ring. The carbons C3 and C5, being bonded to the ammonium groups, will have their chemical shifts significantly affected. The C2/C6 and C4 carbons will also show characteristic shifts. Similar to ¹H NMR, the protonation of the ring nitrogen and the amino groups causes a general downfield shift of the carbon signals compared to the neutral 3,5-diaminopyridine. researchgate.net

The following table provides predicted ¹³C NMR chemical shifts based on data from analogous pyridine derivatives. researchgate.net

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | ~140-150 |

| C3, C5 | ~130-140 |

| C4 | ~120-130 |

This table is predictive and based on general principles and data from related compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Key vibrational modes include the N-H stretching of the ammonium (-NH₃⁺) groups, which typically appear as a broad band in the region of 3200-2800 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region. Additionally, C-H in-plane and out-of-plane bending vibrations will be observed at lower frequencies. The spectrum of the related 2,3-diaminopyridine (B105623) shows characteristic peaks for N-H and aromatic C-H stretching. nist.gov

A table of expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | Stretching | 3200-2800 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| C=C, C=N (ring) | Stretching | 1600-1400 |

| N-H | Bending | ~1600-1500 |

| C-H | Bending | ~1300-1000 |

This table is based on general vibrational frequency ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would typically lead to the detection of the molecular ion of the free base, 3,5-diaminopyridine, as the dihydrobromide salt would likely dissociate and the free base would be ionized. The molecular weight of 3,5-diaminopyridine is 109.13 g/mol . nih.gov

The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 109. The fragmentation pattern would be characteristic of an aminopyridine. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical ([M-1]⁺), followed by the elimination of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion at m/z = 82. Another possible fragmentation is the loss of an amino radical (-NH₂), resulting in a fragment at m/z = 93. For comparison, the mass spectrum of 2,3-diaminopyridine shows a prominent molecular ion peak at m/z 109. nih.gov

A table of expected major fragments in the mass spectrum of 3,5-diaminopyridine is shown below.

| Fragment | m/z |

| [C₅H₇N₃]⁺ (M⁺) | 109 |

| [C₅H₆N₃]⁺ | 108 |

| [C₅H₅N₂]⁺ | 93 |

| [C₄H₄N₂]⁺ | 82 |

This table is predictive based on the structure of 3,5-diaminopyridine and general fragmentation patterns.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and details of the crystal packing and intermolecular interactions, such as hydrogen bonding.

A table outlining the type of information obtained from a single crystal X-ray diffraction study is provided below.

| Parameter | Information Provided |

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

| Hydrogen Bonding | Identification of hydrogen bond donors, acceptors, and their geometry. |

| Crystal Packing | The arrangement of molecules within the crystal lattice. |

Analysis of Intermolecular Hydrogen Bonding Networks

In the hypothetical crystal structure of this compound, the primary intermolecular interactions would be strong hydrogen bonds. The protonated pyridinium (B92312) nitrogen and the amine functionalities would serve as hydrogen bond donors, while the bromide anions would act as the primary hydrogen bond acceptors.

The analysis would involve identifying all potential hydrogen bond donors (N-H) and acceptors (Br⁻) and quantifying their interactions. Key parameters for this analysis are the donor-acceptor (D-A) distance and the donor-hydrogen-acceptor (D-H···A) angle. Generally, shorter distances and angles closer to 180° indicate stronger hydrogen bonds. These interactions would likely form a complex, three-dimensional network, linking the organic cations and inorganic anions into a stable lattice. The specific motifs of this network (e.g., chains, sheets, or more complex arrangements) would be a key area of investigation.

Table 1: Postulated Hydrogen Bond Parameters for this compound (Note: This table is hypothetical and awaits experimental data.)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

| Pyridinium N | H | Br⁻ | To be determined | To be determined | N⁺-H···Br⁻ |

| Amine N(3) | H | Br⁻ | To be determined | To be determined | N-H···Br⁻ |

| Amine N(5) | H | Br⁻ | To be determined | To be determined | N-H···Br⁻ |

Assessment of Crystal Packing and Supramolecular Assemblies

The assessment would focus on how the cations and anions pack together to maximize electrostatic attraction and hydrogen bonding, while minimizing steric repulsion. It is plausible that the structure would feature alternating layers or columns of the pyridinium cations and bromide anions. In addition to the primary N-H···Br⁻ interactions, weaker C-H···Br interactions could also contribute to the stability of the crystal lattice. Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent cations might be present, influencing the packing arrangement. The analysis would characterize the nature and geometry of these interactions, providing a complete picture of the supramolecular architecture. For instance, studies on other pyridine-based supramolecular complexes have revealed various motifs, including layered structures, tapes, and ribbons, which are governed by specific hydrogen bonding patterns.

Iv. Theoretical and Computational Investigations of Pyridine 3,5 Diamine Dihydrobromide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, providing fundamental information about its stability, reactivity, and spectroscopic properties. For derivatives of pyridine (B92270) and diaminopyridine, these calculations have proven invaluable. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a popular approach for predicting the molecular properties and reactivity of pyridine derivatives. niscair.res.inniscair.res.in DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are performed to optimize the molecular geometry and determine the electronic ground state. nih.govniscair.res.intandfonline.com These studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, revealing the most stable conformation of the molecule. tandfonline.com For substituted pyridines, DFT is used to understand how different functional groups influence the electronic properties of the pyridine ring. Theoretical studies on related diaminopyridines have been carried out to understand their structure and vibrational spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For pyridine derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap. nih.gov For instance, in many pyridine derivatives, the HOMO is often localized on the pyridine ring and the amino groups, indicating these are the primary electron-donating sites. researchgate.net The LUMO, conversely, is often distributed over the entire molecule. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| 3,5-dimethyl-2,6-diphenylpyridine | -6.9470 | -1.8594 | 5.0876 | wB97XD/Def2TZVPP |

| Para-amino phenyl derivative | -6.3267 | -1.6327 | 4.6940 | wB97XD/Def2TZVPP |

| Para-nitro phenyl derivative | -7.6192 | -3.4014 | 4.2178 | wB97XD/Def2TZVPP |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. amazonaws.comwuxiapptec.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For pyridine derivatives, MEP analysis reveals that the nitrogen atom of the pyridine ring is typically a region of high electron density (red or yellow), making it a likely site for protonation and interaction with electrophiles. nih.govcore.ac.uk Conversely, the hydrogen atoms of the amino groups often exhibit a positive potential (blue), indicating their role as hydrogen bond donors. dergipark.org.tr The MEP map provides insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and biological activity of these compounds. rsc.orgnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonding units (Lewis structures). uni-muenchen.denih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the delocalization of electron density. bohrium.com This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule. southampton.ac.ukresearchgate.net

In pyridine derivatives, NBO analysis can reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from lone pairs of the nitrogen and amino groups into the aromatic ring. researchgate.netmdpi.com The stabilization energies (E(2)) calculated from second-order perturbation theory in NBO analysis quantify the strength of these donor-acceptor interactions. uni-muenchen.de For example, a significant stabilization energy between the lone pair of a nitrogen atom and an antibonding orbital of the ring indicates strong electron delocalization, which can influence the molecule's reactivity and electronic properties. bohrium.comd-nb.info

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 (Pyridine) | π(C2-C3) | 20.5 |

| LP(1) N7 (Amino group) | π(C3-C4) | 45.2 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of molecules with their environment, particularly with biological macromolecules. These methods are instrumental in drug discovery and design.

Molecular Docking Studies with Biological Targets (based on related derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. tandfonline.com This method is widely used to screen potential drug candidates and to understand the molecular basis of their activity. nih.gov For pyridine derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies have been performed with various biological targets. niscair.res.innih.gov

These studies often reveal that pyridine derivatives can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the amino acid residues in the active site of the target protein. d-nb.infomdpi.com For example, derivatives of diaminopyrimidine, a related class of compounds, have been docked into the ATP binding site of focal adhesion kinase (FAK), a target for anticancer drugs. nih.gov These simulations predicted that the aminopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov Similarly, docking studies of other pyridine derivatives have explored their potential as inhibitors of enzymes like human carbonic anhydrase II and various bacterial proteins. tandfonline.commdpi.com The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the ligand's potency. tandfonline.comnih.gov

| Pyridine Derivative | Biological Target | PDB Code | Key Interactions | Binding Affinity/Score |

|---|---|---|---|---|

| 2,6-Diaminopyridine (B39239) | Human Carbonic Anhydrase II | Not Specified | Not Specified | Not Specified tandfonline.com |

| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivative | HepG2 | 4MMH | Hydrogen bonding | Comparable to standard niscair.res.inniscair.res.in |

| Aminopyridine derivative | Staphylococcus aureus target | 4URM | Hydrogen bonds | - mdpi.com |

| Diaminopyrimidine derivative (A12) | Focal Adhesion Kinase (FAK) | 2JKK | Hydrogen bonds with hinge region | - nih.gov |

In Silico Prediction of Binding Affinities and Interactions

In silico methods are pivotal in modern drug discovery for predicting the binding affinity and interaction patterns between small molecules and their biological targets, thereby accelerating the identification of promising drug candidates. biorxiv.orgacs.org These computational techniques range from molecular docking simulations to sophisticated machine learning models, all aimed at elucidating the molecular basis of a ligand's activity before its synthesis. biorxiv.orgtandfonline.com

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.combohrium.com This method calculates a scoring function to estimate the binding affinity, typically expressed in kcal/mol. dergipark.org.trresearchgate.net For pyridine derivatives, docking studies have been instrumental in understanding their interactions with various receptors. For instance, investigations into 2,6-diaminopyridine have used docking to delineate its binding affinity toward human carbonic anhydrase II. tandfonline.com Similarly, docking studies on other pyridine-based compounds have helped to understand their binding modes with targets like the D2 Dopamine (B1211576) receptor and glutamate-gated chloride channels. bohrium.comdergipark.org.tr These studies identify key interactions, such as hydrogen bonds and van der Waals forces, with specific amino acid residues in the target's active site. tandfonline.comdergipark.org.tr

Beyond simple docking, advanced methods like deep learning and machine learning are increasingly used to predict binding affinities with greater accuracy. biorxiv.orgoup.com These models can be trained on large datasets of known protein-ligand interactions to learn complex relationships between a molecule's structure and its binding strength. biorxiv.orgoup.com Such approaches can be sequence-based, using only the 1D protein sequence and ligand SMILES string, or structure-based, incorporating 3D information from protein-ligand complexes. biorxiv.org For pyridine derivatives, these predictive models can screen large virtual libraries to prioritize compounds with the highest predicted affinity for a specific target.

Computational tools are also used to predict physicochemical properties that influence a molecule's "drug-likeness." tandfonline.com These properties, often calculated from the molecular structure, are critical for understanding a compound's potential as a therapeutic agent.

Table 1: Calculated Physicochemical Properties of Pyridine-3,5-diamine

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 109.13 g/mol | Influences absorption and diffusion. |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | Predicts drug transport properties like cell permeability. |

| LogP (Octanol-water partition coefficient) | 0.246 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds, crucial for molecular recognition. |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms, key for forming hydrogen bonds with a target. |

| Rotatable Bonds | 0 | Indicates molecular flexibility. |

Structure-Activity Relationship (SAR) Studies for Pyridine Diamine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyridine diamine derivatives, SAR studies have helped identify key structural motifs and substituents that modulate their efficacy against various biological targets. nih.govnih.gov

A central finding in the SAR of this class is the importance of the diamino-pyridine core itself. The arrangement of the amino groups on the pyridine ring is crucial for interaction with biological targets. For example, the 2,6-diaminopyridine moiety has been identified as a key component for inhibiting the aggregation of the β-amyloid peptide, which is implicated in Alzheimer's disease. nih.gov This specific substitution pattern is thought to interact effectively with the β-sheet structure of the peptide through hydrogen bonding. nih.gov Similarly, studies on aminoglycoside mimetics have highlighted the cis-1,3-diamine configuration, present in derivatives of 3,5-diamino-piperidine (synthesized from 3,5-diaminopyridine), as vital for recognition and binding to bacterial ribosomal RNA. nih.gov

The nature and position of other substituents on the pyridine ring or attached side chains significantly impact activity. A review of the antiproliferative activity of various pyridine derivatives found that the presence and placement of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance activity. nih.gov Conversely, the introduction of halogen atoms or other bulky groups often leads to lower antiproliferative activity. nih.gov In studies of 2,4-diaminopyrimidine (B92962) derivatives, another closely related class of compounds, substitutions at the 5-position of the pyrimidine (B1678525) ring were shown to be critical for activity against various enzymes and pathogens. researchgate.net For instance, 5-chloro-substituted derivatives displayed more consistent biological activities compared to their 5-fluoro counterparts. researchgate.net

These studies collectively demonstrate that the biological activity of pyridine diamine derivatives can be finely tuned by modifying their substitution patterns. The diamine groups often serve as a critical pharmacophore for target recognition, while other substituents modulate properties like binding affinity, selectivity, and pharmacokinetics.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyridine Diamine Derivatives and Related Compounds

| Structural Feature / Modification | Observed Effect on Biological Activity | Compound Class / Target | Reference |

|---|---|---|---|

| 2,6-Diaminopyridine Moiety | Identified as a key component for potent inhibition. | Aβ Aggregation Inhibitors | nih.gov |

| ***cis*-1,3-Diamine Configuration** | Important for RNA recognition and antibacterial activity. | 3,5-Diamino-piperidine Derivatives (Aminoglycoside Mimetics) | nih.gov |

| -OH, -OCH3, -NH2 Groups | Presence and specific positions can enhance activity. | Antiproliferative Pyridine Derivatives | nih.gov |

| Halogen Atoms / Bulky Groups | Often associated with decreased activity. | Antiproliferative Pyridine Derivatives | nih.gov |

| 5-Chloro Substitution | Displayed more consistent activity than 5-fluoro substitution. | 2,4-Diaminopyrimidine Derivatives | researchgate.net |

V. Coordination Chemistry and Metal Complexation of Pyridine 3,5 Diamine

Ligand Characteristics and Coordination Modes of Diaminopyridines

Pyridine-3,5-diamine (B152807) possesses three potential coordination sites: the pyridine (B92270) ring nitrogen and the two amino group nitrogens. This arrangement allows for a variety of coordination modes, influencing the geometry and dimensionality of the resulting metal complexes. dergipark.org.tr The basicity of the pyridine nitrogen, a key factor in its coordination behavior, is influenced by the electronic effects of the amino substituents. researchgate.net

Diaminopyridines can act as:

Monodentate ligands: Coordinating through the pyridine nitrogen, which is a common mode for pyridine derivatives. jscimedcentral.comjscimedcentral.com

Bidentate bridging ligands: Linking two metal centers through the pyridine nitrogen and one of the amino groups, or through both amino groups.

Tridentate bridging or chelating ligands: Involving all three nitrogen atoms in coordination to one or more metal centers. The flexible nature of the amino groups allows the ligand to adapt to the preferred coordination geometry of the metal ion.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of other coordinating or counter-ions. nih.govacs.org For instance, in the formation of coordination polymers, the ability of diaminopyridines to bridge metal centers is crucial for extending the structure into one, two, or three dimensions. rug.nlnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving Pyridine-3,5-diamine typically involves the reaction of the ligand (or its dihydrobromide salt) with a metal salt in a suitable solvent. jscimedcentral.combumipublikasinusantara.id The resulting complexes are then characterized using a variety of analytical techniques to determine their structure, composition, and properties.

Common characterization techniques include:

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the complex and to probe the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds.

Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the complex, which helps to confirm its empirical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the complex in solution. acs.orgnih.gov

UV-Vis Spectroscopy: Used to study the electronic properties of the complexes.

Transition Metal Complexes of Pyridine-3,5-diamine

Pyridine-3,5-diamine and its derivatives form stable complexes with a wide range of transition metals, including but not limited to copper, nickel, cobalt, and zinc. jscimedcentral.comacs.org The coordination geometry around the metal center in these complexes can vary significantly, leading to structures such as octahedral, tetrahedral, and square planar. jscimedcentral.comwikipedia.org

For example, a search of the literature reveals numerous studies on transition metal complexes with pyridine-based ligands. These studies often focus on the synthesis, structural characterization, and investigation of the magnetic and electronic properties of these compounds. acs.orgwikipedia.org The specific properties of the resulting complexes are highly dependent on the choice of the transition metal and the coordination environment imposed by the ligand.

Table 1: Examples of Transition Metal Complexes with Pyridine-Based Ligands

| Metal Ion | Ligand System | Observed Geometry | Reference |

|---|---|---|---|

| Cobalt(II/III) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Distorted trigonal bipyramidal and distorted octahedral | nih.gov |

| Iron(II) | Chiral tripyridyldiamine | Distorted octahedral | nih.gov |

| Copper(II) | Pyridine or Pyrazine Amides | Varied, including chelate and bridging modes | mdpi.com |

| Nickel(II) | Pyridine | Square planar | jscimedcentral.com |

Coordination Polymers Utilizing Pyridine-Based Ligands

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. Pyridine-based ligands, including derivatives of Pyridine-3,5-diamine, are excellent candidates for the construction of coordination polymers due to their ability to link multiple metal centers. nih.govacs.orgnih.gov

The dimensionality of the resulting coordination polymer (1D, 2D, or 3D) is influenced by the coordination modes of the ligand and the geometry of the metal ion. For instance, a ligand that coordinates in a linear fashion might lead to 1D chains, while a more complex ligand with multiple coordination sites could result in 2D layers or 3D frameworks. rug.nlnih.gov The properties of these polymers, such as their porosity and catalytic activity, can be tuned by carefully selecting the metal and ligand components. nih.gov

Influence on Coordination Kinetics and Thermodynamics

The kinetics and thermodynamics of complex formation provide crucial insights into the stability and reactivity of metal-ligand systems. For pyridine-based ligands, the rate and equilibrium of coordination are influenced by factors such as the basicity of the pyridine nitrogen, steric effects from substituents, and the nature of the solvent. nih.govnih.gov

Studies on the thermodynamics of pyridine coordination to metal complexes have shown that the stability of the resulting adducts is related to the electronic properties of the pyridine ligand. researchgate.net For instance, electron-donating groups on the pyridine ring generally increase its basicity and lead to the formation of more stable complexes. Conversely, electron-withdrawing groups decrease basicity and result in weaker coordination. The kinetics of ligand exchange, which is the rate at which one ligand replaces another in the coordination sphere of a metal ion, is also a critical factor, particularly in applications such as catalysis and sensing. nih.gov

Role in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of pyridine-based ligands, including those derived from Pyridine-3,5-diamine, in the synthesis of MOFs has attracted significant interest. researchgate.netrsc.orgresearchgate.net The rigid structure and defined coordination angles of pyridine rings contribute to the formation of well-ordered and porous frameworks.

Pyridine-3,5-dicarboxylate, a derivative of Pyridine-3,5-diamine, has been extensively used to construct MOFs with diverse topologies and properties. researchgate.netresearchgate.netacs.org The presence of both nitrogen and oxygen donor atoms in such ligands allows for versatile coordination with a variety of metal ions, leading to frameworks with interesting structural features and potential applications in gas storage, separation, and catalysis. researchgate.netacs.org The specific structure and properties of the resulting MOF can be influenced by factors such as the choice of metal, the functional groups on the ligand, and the synthesis conditions. rsc.orgacs.org

Vi. Supramolecular Chemistry Involving Pyridine 3,5 Diamine Dihydrobromide

Design and Synthesis of Pyridine-Containing Macrocyclic Receptors

The synthesis of macrocyclic receptors incorporating a pyridine (B92270) unit is a cornerstone of modern supramolecular chemistry. Pyridine-3,5-diamine (B152807) dihydrobromide is a key precursor in the synthesis of certain chiral polyamide macrocycles. A common synthetic strategy involves a condensation reaction between a diamine dihydrobromide intermediate and a diacyl chloride, such as 2,6-pyridinedicarbonyl dichloride. mdpi.com

This reaction is typically carried out in a highly diluted solution to favor intramolecular cyclization, which leads to the formation of the desired macrocycle, over intermolecular polymerization. mdpi.com For instance, chiral diamine dihydrobromide intermediates can be acylated with 2,6-pyridinedicarbonyl dichloride to produce pyridine-based macrocyclic receptors. mdpi.com This method allows for the integration of the pyridine-3,5-diamine unit into a larger, cyclic architecture, creating a pre-organized cavity suitable for binding guest molecules.

The design of these receptors often aims to create a specific size and shape to complement a target guest. By varying the length and nature of the chains linking the pyridine units, chemists can tune the receptor's binding affinity and selectivity. The synthesis of pyritides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), also involves the formation of a pyridine-based macrocycle, showcasing nature's use of this structural motif. nih.govnih.gov While the biological synthesis involves an enzymatic [4+2]-cycloaddition, laboratory syntheses have been developed using strategies like aza-Diels-Alder reactions to construct the trisubstituted pyridine core from amino acid precursors. nih.gov

Molecular Recognition Phenomena

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. Macrocyclic hosts derived from pyridine-3,5-diamine are designed to act as receptors, exhibiting high affinity and selectivity for specific guest molecules. nih.gov The central pyridine ring and the amide groups formed during synthesis provide sites for hydrogen bonding and π-π stacking, which are crucial for guest binding.

The recognition process can be studied using various techniques, including NMR titration and fluorescence spectroscopy, to determine the strength and nature of the host-guest interaction. mdpi.comsoton.ac.uk For example, the interaction between pyridine-containing chiral ligands and amino acid methyl ester hydrochlorides has been evaluated using fluorescence spectroscopy, where changes in fluorescence intensity confirm significant chiral molecular recognition. mdpi.com

A significant application of chiral macrocycles derived from pyridine-3,5-diamine precursors is in the field of enantioselective recognition. This is the ability of a chiral host molecule to differentiate between the two enantiomers (mirror-image isomers) of a chiral guest molecule. sciengine.com This differentiation is fundamental in many biological processes and has important applications in pharmaceutical sciences and chiral separations. mdpi.com

The principle behind this recognition is the formation of diastereomeric complexes between the chiral host and each enantiomer of the guest, which have different stabilities. mdpi.com Chiral pyridine-based macrobicyclic clefts have demonstrated the ability to recognize the enantiomers of chiral ammonium (B1175870) salts. acs.org For example, a highly organized chiral macrocycle, (S,S,S,S)-4, showed preferential binding for the (S)-enantiomer of α-(1-naphthyl)ethylammonium perchlorate (B79767) (NapEt) over its (R)-form. acs.org

Recent studies have focused on synthesizing chiral macrocycles that exhibit high enantioselectivity. A pair of chiral macrocycles, R/S-BINOL mdpi.com, demonstrated notable enantioselective recognition for chiral ammonium salts, achieving enantioselectivity (K_S/K_R) values as high as 13.2 for certain substrates. nih.gov The efficiency of these recognition events is often quantified by the binding constants (K_a) and the selectivity factor, which is the ratio of the binding constants for the two enantiomers.

| Chiral Host | Chiral Guest | Selectivity (K_S/K_R or Δlog K) | Measurement Technique | Reference |

|---|---|---|---|---|

| (S,S,S,S)-4 | α-(1-naphthyl)ethylammonium perchlorate | Δlog K = 0.85 | 1H NMR | acs.org |

| R/S-BINOL mdpi.com | Chiral Ammonium Salts | Up to 13.2 | Not Specified | nih.gov |

| Pyridine-containing chiral ligands (29a-e) | Amino acid methyl ester hydrochlorides | Significant difference in fluorescence intensity | Fluorescence Spectroscopy | mdpi.com |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the host-guest complexes formed by pyridine-based macrocycles is governed by a variety of non-covalent intermolecular interactions. The specific geometry of the diaminopyridine unit plays a critical role in directing these interactions.

Hydrogen Bonding: The nitrogen atom within the pyridine ring is a strong hydrogen bond acceptor. In crystals of diaminopyridines, the N-H···N(pyr) hydrogen bond is consistently the strongest interaction present. epa.gov The amino groups can act as hydrogen bond donors. When incorporated into a macrocyclic amide, the amide N-H groups provide additional, well-defined hydrogen bond donor sites, while the carbonyl oxygens act as acceptors. These interactions are crucial for binding guests that can participate in hydrogen bonding, such as ammonium ions or molecules with hydroxyl or carboxyl groups. mdpi.com

Other Interactions: Beyond hydrogen bonding and π-π stacking, other forces such as ion-dipole interactions, where a charged guest interacts with the dipole of the pyridine ring, and van der Waals forces are also at play. mdpi.com Theoretical studies on pyridines have also explored less common interactions like chalcogen and tetrel bonds, which can influence molecular complex formation. nih.gov

| Interaction Type | Description | Key Structural Feature | Reference |

|---|---|---|---|

| Hydrogen Bonding (N-H···Npyr) | Strong interaction between an N-H donor (e.g., from an amino or amide group) and the pyridine ring nitrogen acceptor. | Pyridine Nitrogen Atom | epa.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings (face-to-face or edge-to-face). | Aromatic Pyridine Ring | mdpi.com |

| Ion-Dipole | Electrostatic interaction between an ion (guest) and a neutral molecule with a dipole (host). | Pyridine Ring Dipole | mdpi.com |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Overall Molecular Surface | nih.gov |

Host-Guest Chemistry Applications

The ability of macrocycles derived from pyridine-3,5-diamine dihydrobromide to selectively bind guests opens up a range of potential applications. Host-guest chemistry is a rapidly advancing field with uses in sensing, catalysis, and medicine. nih.govthno.org

Sensors: The binding of a guest molecule can induce a change in the host's physical properties, such as its fluorescence or color. This change can be harnessed to create chemical sensors. For example, a macrocycle could be designed to fluoresce only upon binding a specific environmental pollutant or a biologically important molecule, allowing for its detection. mdpi.com

Catalysis and Enzyme Mimics: By creating a specific microenvironment within their cavity, macrocyclic hosts can act as catalysts, accelerating chemical reactions or influencing their outcomes. They can mimic the function of natural enzymes by bringing reactants together in a favorable orientation. mdpi.com

Drug Delivery and Theranostics: Host-guest complexes are being extensively explored for biomedical applications. Macrocyclic hosts can encapsulate drug molecules, increasing their solubility, stability, and bioavailability. thno.org Furthermore, "theranostic" systems, which combine therapeutic and diagnostic functions, can be constructed. A host molecule could be designed to carry a drug to a specific target, such as cancer cells, while also being attached to an imaging agent, allowing for the visualization of the drug's delivery and accumulation. thno.org While still an area of active research, the unique recognition properties of pyridine-containing macrocycles make them promising candidates for the development of such advanced host-guest systems.

Vii. Catalytic Applications of Pyridine 3,5 Diamine Dihydrobromide and Its Metal Complexes

Role as an Organocatalyst or Precursor

While direct application of Pyridine-3,5-diamine (B152807) dihydrobromide as an organocatalyst is not extensively documented, the broader class of pyridine (B92270) derivatives is known to participate in organocatalysis. researchgate.net Chiral diamines, in particular, are crucial building blocks for the synthesis of effective organocatalysts that are employed in a variety of chemical reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. science.gov The pyridine-3,5-diamine framework can be incorporated into more complex molecular architectures to create tailored organocatalysts. For instance, derivatives of a related compound, 8-propyldithieno[3,2-b:2',3'-e]pyridine-3,5-diamine (DITIPIRAM), have been investigated in the context of high-pressure assisted asymmetric organocatalytic reactions. rcin.org.plicho.edu.pl This suggests the potential for Pyridine-3,5-diamine to serve as a valuable precursor in the development of novel organocatalytic systems.

Metal Complexes of Pyridine-Containing Diamines in Catalysis

Pyridine-3,5-diamine readily forms stable complexes with a variety of transition metals, and these complexes have demonstrated significant catalytic activity. The diamine ligand can influence the electronic and steric environment of the metal center, thereby tuning its reactivity and selectivity. The resulting metallo-organic frameworks are often explored for their catalytic potential in diverse chemical transformations.

The stereochemical arrangement of pyridine-diamine ligands within a metal complex can play a pivotal role in controlling the stereochemical outcome of a reaction. Chiral pyridine-diamine ligands are instrumental in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Cobalt complexes featuring chiral bis(imino)pyridine ligands have proven effective in the enantioselective hydrogenation of certain olefins. researchgate.net For example, these catalysts have been used to achieve high enantiomeric excess (ee) in the asymmetric hydrogenation of gem-disubstituted olefins. researchgate.net While not always achieving high stereoselectivity, pyridine-diamine metal complexes can influence the diastereomeric ratio of products. A notable example is the hydrogenation of para-xylene catalyzed by a pyridine(diamine) molybdenum complex, which resulted in a 1:1 diastereomeric ratio of the product. d-nb.info This highlights the impact of the ligand-metal combination on the stereochemical course of the reaction.

The following table summarizes representative examples of stereoselective reactions catalyzed by pyridine-diamine metal complexes.

| Catalyst/Ligand Family | Metal | Reaction Type | Substrate Example | Stereoselectivity |

| Chiral Bis(imino)pyridine | Cobalt | Asymmetric Hydrogenation | gem-disubstituted olefins | High enantiomeric excess (ee) researchgate.net |

| Pyridine(diamine) | Molybdenum | Arene Hydrogenation | para-xylene | 1:1 diastereomeric ratio d-nb.info |

Metal complexes incorporating pyridine-diamine based ligands have emerged as promising catalysts for oxidation reactions. These complexes can activate oxidants and facilitate the transfer of oxygen atoms to a substrate. The robustness of the ligand framework is crucial to withstand the harsh oxidative conditions.

A patent has described the use of macrocyclic compounds, which can be synthesized from pyridine diamine, to form highly active oxidation catalysts with transition metals from groups 6-11. google.com These complexes, when combined with strong oxygen-atom transfer agents like hydrogen peroxide, can generate high-valent metal-oxo species capable of oxidizing various substrates. google.com Furthermore, copper complexes containing Schiff base ligands derived from pyridine have been shown to catalyze the oxidation of phenols by activating atmospheric oxygen. researchgate.net The electronic properties of the pyridine ring and its substituents can be modified to fine-tune the catalytic performance of these metal complexes in oxidation reactions. researchgate.net

Catalysis in Organic Transformations

The catalytic utility of metal complexes with pyridine-diamine ligands extends to a broad spectrum of organic transformations beyond stereoselective and oxidation reactions. These catalysts have been successfully employed in various carbon-carbon and carbon-heteroatom bond-forming reactions.

One significant area of application is in hydrosilylation and related reactions. Cobalt complexes with pyridine(diimine) ligands have been shown to catalyze the dehydrogenative silylation of olefins and the (Z)-selective anti-Markovnikov hydrosilylation of terminal alkynes. acs.orgnih.gov Iron complexes with similar pyridine-diimine ligands are also active in the hydrosilylation of alkenes. acs.org

Furthermore, iron(II) complexes bearing bis(imino)pyridine ligands have been investigated as catalysts for ethylene (B1197577) oligomerization, demonstrating the versatility of these systems in polymer chemistry. researchgate.net In the realm of hydroboration, anionic α-diimine iron complexes have been reported as efficient precatalysts for the hydroboration of carbonyl compounds under mild conditions. uni-regensburg.de

The table below provides a summary of various organic transformations catalyzed by metal complexes of pyridine-diamine and related ligands.

| Catalyst System | Reaction Type | Substrate Type | Product Type |

| Pyridine(diamine)Co Complex | Dehydrogenative Silylation | 1-Olefins | Allylsilanes acs.orgnih.gov |

| Pyridine-2,6-diimine Co Complex | (Z)-selective Hydrosilylation | Terminal Alkynes | (Z)-vinylsilanes acs.orgnih.gov |

| Bis(imino)pyridine Fe(II) Complex | Ethylene Oligomerization | Ethylene | Linear α-olefins researchgate.net |

| Anionic α-diimine Fe Complex | Hydroboration | Carbonyl compounds | Alcohols uni-regensburg.de |

| Pyridine(diamine) Mo Complex | Arene Hydrogenation | Arenes | Saturated heterocycles d-nb.info |

Viii. Pyridine 3,5 Diamine Dihydrobromide As a Precursor in Advanced Organic Synthesis

Synthesis of Substituted Pyridine (B92270) Derivatives

The presence of two nucleophilic amino groups makes Pyridine-3,5-diamine (B152807) an excellent starting point for creating various substituted pyridines. These amino groups can undergo a range of chemical modifications, such as acylation, alkylation, and protection reactions, to introduce new functional groups and build molecular complexity.

A significant application is in the synthesis of protected diamine derivatives, which can then be used in further synthetic steps. For instance, the two amino groups of 3,5-diaminopyridine can be protected with the tert-butoxycarbonyl (Boc) group. This reaction is typically carried out by treating the 3,5-diaminopyridine free base with di-tert-butyl dicarbonate. The resulting di-Boc-protected 3,5-diaminopyridine is a key intermediate in the synthesis of more complex molecules, such as piperidine-based scaffolds designed to mimic the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycosides for RNA recognition. organic-chemistry.org The protection strategy allows for selective modification of other parts of the molecule or for controlling the reactivity in subsequent transformations. organic-chemistry.org

Table 1: Synthesis of a Substituted Pyridine Derivative

| Starting Material | Reagent | Product | Application of Product |

|---|---|---|---|

| 3,5-Diaminopyridine | Di-tert-butyl dicarbonate | Di-Boc-protected 3,5-diaminopyridine | Intermediate for piperidine-based RNA-binding scaffolds organic-chemistry.org |

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these structures often exhibit significant biological activity and unique photophysical properties. While diaminopyridines are common precursors for such systems, the specific substitution pattern of the diamine dictates the type of fused ring that can be formed.

The formation of the imidazo[4,5-b]pyridine ring system requires the cyclization of an imidazole (B134444) ring onto the pyridine core. This process fundamentally necessitates two adjacent (ortho) amino groups on the pyridine ring, specifically at the 2,3- or 3,4-positions. These ortho-diaminopyridines can react with various one-carbon synthons, such as carboxylic acids, aldehydes, or orthoesters, to form the fused imidazole ring. researchgate.netanjs.edu.iq

Therefore, Pyridine-3,5-diamine is not a direct precursor for the synthesis of imidazo[4,5-b]pyridines . The meta-disposition of its amino groups (at positions 3 and 5) makes the direct intramolecular cyclization to form the five-membered imidazole ring across the 4- and 5-positions of the pyridine impossible. Syntheses of imidazo[4,5-b]pyridines consistently start from precursors like 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine. researchgate.netchim.it

However, the 3,5-diamino substitution pattern is crucial for the synthesis of other important fused heterocycles. For example, derivatives of 3,5-diaminopyridine can be precursors to pyrido[3,4-b]pyrazines. The synthesis of 8-amino-2,3-diarylpyrido[3,4-b]pyrazines proceeds from 3,4,5-triaminopyridine, which can be obtained via the reduction of 4-amino-3,5-dinitropyridine. chim.it This illustrates how the 3,5-diamino motif can be incorporated into a suitable precursor for more complex fused systems. Similarly, 2,5-diaminopyridine, which also has a meta-relationship between its amino groups, is used to prepare fused heterocyclic rings like oxazepines and tetrazoles. e-bookshelf.de

Construction of Complex Polycyclic and Macrocyclic Architectures

The strategic placement of the two amino groups in Pyridine-3,5-diamine dihydrobromide makes it an ideal precursor for the construction of large, complex molecular architectures, including polycyclic and macrocyclic structures. These molecules are of great interest in supramolecular chemistry, host-guest chemistry, and for their potential as enzyme mimics.

One prominent method involves the high-dilution acylation of diamine dihydrobromide intermediates with diacyl chlorides. This approach has been successfully used to prepare novel chiral macrocycles. In these syntheses, chiral diamine dihydrobromide intermediates are reacted with reagents like 2,6-pyridinedicarbonyl dichloride. sciencepublishinggroup.com The reaction can lead to both [1+1] and [2+2] cyclization products, resulting in macrocycles of different sizes. These pyridine-based polyamido-polyester macrocycles have shown capabilities in chiral recognition, specifically for enantiomers of amino acid derivatives. sciencepublishinggroup.com The dihydrobromide salt form of the diamine is crucial for handling and purification before its use in the cyclization step.

Table 2: Macrocycle Synthesis via Diamine Dihydrobromide Intermediates

| Reactants | Reaction Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Diamine Dihydrobromide Intermediates, 2,6-Pyridinedicarbonyl dichloride | Acylation Cyclization | Chiral Polyamido-Polyester Macrocycles ([1+1] and [2+2]) | Enantiomeric recognition of amino acids | sciencepublishinggroup.com |

Furthermore, substituted diaminopyridines are precursors to even more complex polycyclic fused systems. For instance, 2,6-diaminopyridine-3,5-dithiol undergoes a base-catalyzed reaction with 2,3-dichloro-1,4-naphthaquinone to produce a complex, multi-ring monoaza angular phenothiazine (B1677639) derivative. This demonstrates the utility of functionalized diaminopyridine cores in creating large, π-conjugated polycyclic systems with potential applications in dyes and materials science.

Ix. Biological Activity Mechanisms and Structure Function Relationships Excluding Clinical Data

Antimicrobial Activity Mechanisms (based on related pyridine (B92270) derivatives)

The antimicrobial properties of pyridine derivatives are attributed to a multi-faceted mechanism of action, targeting key bacterial structures and processes. Research on various substituted pyridines, such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, indicates that their efficacy is closely tied to their chemical structure, which dictates their interaction with bacterial components like the lipopolysaccharide (LPS) layer and plasmid DNA. researchgate.netnih.govnih.govsemanticscholar.org

The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), serves as a crucial barrier and a primary target for antimicrobial agents. pnas.org The antibacterial activity of certain pyridine derivatives is directly influenced by their ability to interact with and disrupt this LPS layer. researchgate.netnih.govnih.gov Studies using Escherichia coli strains with varying LPS structures—from K12 (lacking LPS) to R2-R4 (with different length LPS)—have demonstrated that the toxicity of these compounds is dependent on the presence and nature of the LPS. researchgate.netnih.govnih.govsemanticscholar.org

The general mechanism involves the pyridine derivative interacting with the bacterial cell wall, potentially altering its structure to penetrate the lipid layer. ugm.ac.id The size and chemical nature of the pyridine compound, including its substituents, play a significant role in its ability to disrupt the LPS, which is essential for the viability and structural integrity of Gram-negative bacteria. pnas.orgugm.ac.id For instance, the development of antibiotics targeting the enzyme LpxH, which is involved in LPS synthesis, underscores the validity of the LPS pathway as an antimicrobial target. pnas.org Similarly, other novel antibiotic classes have been identified that block the transport of LPS to the outer membrane, leading to bacterial death. nih.gov This suggests that pyridine derivatives may exert their effect by interfering with either the structure or the transport and synthesis pathways of LPS. researchgate.netpnas.org

Beyond disrupting the bacterial envelope, a key antimicrobial mechanism for pyridine derivatives involves inflicting damage on bacterial genetic material. researchgate.netnih.gov Studies have shown that certain pyridine compounds can cause oxidative damage to plasmid DNA. nih.govnih.govsemanticscholar.org This damage is often mediated by the generation of radical species upon activation, for example by UV light in experimental settings. beilstein-journals.orgmdpi.com

Research on p-pyridyl oxime carbamates and p-nitrobenzoyl ester conjugates of pyridine oximes has shown that these molecules can be activated to produce reactive carbonyloxyl or sulfonyloxyl radicals. beilstein-journals.orgmdpi.com These radicals are capable of causing single-stranded and sometimes double-stranded nicks in plasmid DNA, thereby disrupting its function. mdpi.com The extent of DNA damage can be quantified by observing the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (Form II) and linear (Form III) forms. mdpi.com Furthermore, modifications to bacterial DNA caused by these compounds can be recognized by cellular repair enzymes like Fpg protein, confirming the occurrence of oxidative damage. nih.govnih.gov This genotoxic action presents a potent mechanism for bacterial growth inhibition and cell death.

| Compound Class | DNA Damage Mechanism | Experimental Observation | Citations |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Oxidative damage to plasmid DNA, recognized by Fpg repair protein. | Comparison of damage with standard antibiotics. | nih.govnih.gov |

| p-Pyridyl oxime carbamates | Generation of photogenerated carbonyloxyl radicals that attack DNA. | Conversion of supercoiled DNA to nicked and linear forms upon UV irradiation. | beilstein-journals.org |

| p-Nitrobenzoyl ester conjugates of pyridine oximes | Light-activated cleavage of DNA via radical species. | High efficiency of DNA photocleavage observed via gel electrophoresis. | mdpi.com |

Antitubercular Activity Mechanisms (based on pyrazole-3,5-diamine derivatives)

The emergence of drug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. nih.gov Pyrazole derivatives, including those with a 3,5-diamine structure, have shown significant promise as antitubercular agents. chemmethod.comchemmethod.comresearchgate.net While pyrazoles are distinct from pyridines, their five-membered heterocyclic core provides insights into potential mechanisms that could be relevant to other nitrogen-containing heterocycles.

The antitubercular activity of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives has been evaluated against Mycobacterium tuberculosis H37Rv strains. chemmethod.comchemmethod.com The mechanism of action is believed to involve the inhibition of key mycobacterial enzymes. Molecular docking studies have provided critical insights into these interactions, suggesting that these compounds may target enzymes essential for the pathogen's survival. chemmethod.comresearchgate.net Specifically, docking studies have shown favorable interactions with the Mtb Pks13 Thioesterase domain, an enzyme involved in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. chemmethod.com Another potential target identified through in-silico studies is an enzyme complexed with thymidine (B127349) monophosphate (PDB: 1G3U), suggesting interference with nucleotide metabolism. chemmethod.comresearchgate.net The promising activity of these pyrazole-3,5-diamine derivatives highlights the potential for diamino-substituted heterocyclic compounds to serve as scaffolds for new antitubercular drugs. nih.govchemmethod.comnih.gov

| Pyrazole Derivative Class | Proposed Target Enzyme | Basis of Evidence | Citations |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | Mtb Pks13 Thioesterase domain | Molecular Docking Studies | chemmethod.com |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | Thymidine monophosphate-related enzyme (PDB: 1G3U) | Molecular Docking Studies | chemmethod.comresearchgate.net |

| 3,5-Diaryl-4,5-dihydro-1H-pyrazole derivatives | Not specified, but potent activity observed | In vitro screening against M. tuberculosis H37Rv | nih.gov |

Enzyme Inhibition Studies (based on related pyridine derivatives)

The pyridine scaffold is a common feature in a multitude of enzyme inhibitors, targeting a wide range of protein classes. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the ring system provides a rigid framework for orienting functional groups to interact with active or allosteric sites of enzymes.

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. nih.gov This makes it an attractive target for therapeutic intervention. Several classes of pyridine derivatives have been developed as potent inhibitors of Akt kinases.

One notable class is the 2,3,5-trisubstituted pyridine derivatives, which have been identified as dual inhibitors of Akt1 and Akt2. nih.govebi.ac.uk Structure-activity relationship studies within this series revealed that a 5-tetrazolyl moiety on the pyridine scaffold leads to more potent inhibition of Akt2 compared to Akt1. nih.govebi.ac.uk Another approach has involved designing imidazo[1,2-a]pyridine-based peptidomimetics that mimic the natural substrate of Akt. nih.gov These compounds act as substrate-mimetic inhibitors, with some achieving submicromolar inhibition of Akt isoforms. nih.gov Other imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central pathway for cell growth, by targeting the ATP-binding site of PI3K, an upstream activator of Akt. spandidos-publications.com

| Pyridine Derivative Class | Target Kinase(s) | Reported Potency (IC₅₀) | Citations |

| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt1 | Submicromolar to low micromolar range (e.g., 1.06 µM) | nih.gov |

| 2,3,5-Trisubstituted pyridines | Akt1 / Akt2 | Potent dual inhibition reported | nih.govebi.ac.uk |

| Imidazo[1,2-a]pyridine derivatives | PI3Kα (upstream of Akt) | As low as 2 nM for specific derivatives | spandidos-publications.com |

Copper-containing amine oxidases, such as diamine oxidase (DAO), are enzymes that catalyze the oxidative deamination of polyamines, processes crucial for cell growth and replication. gla.ac.uk Pyridine-derived compounds have been studied as inhibitors of these enzymes. Pyridine carbaldoximes and alkyl pyridyl ketoximes have been identified as strong, non-competitive inhibitors of pea diamine oxidase (PSAO) and an oxidase from Arthrobacter globiformis (AGAO). nih.gov

The presence of the pyridine moiety is critical for potent inhibition; analogous compounds lacking the heterocyclic ring, such as simple aliphatic or aromatic oximes, are significantly weaker inhibitors. nih.gov The mechanism of inhibition is thought to involve interaction with the enzyme-bound copper cofactor. nih.gov The position of substitution on the pyridine ring does not appear to be a major factor in inhibitory strength, but quaternization of the pyridine nitrogen results in a loss of activity. nih.gov More recently, 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives were identified as potent and selective irreversible inhibitors of a related copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2), which is involved in fibrosis. acs.org

| Pyridine Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type | Citations |

| Pyridine carbaldoximes | Pea diamine oxidase (PSAO) | 10⁻⁴ to 10⁻⁵ M | Non-competitive | nih.gov |

| Alkyl pyridyl ketoximes | A. globiformis amine oxidase (AGAO) | Micromolar values reported | Non-competitive | nih.gov |

| (Aminoalkyl)pyridine derivatives | Pea diamine oxidase (psDAO) | Kᵢ values reported | Competitive | gla.ac.uk |

| Pyridine diamine derivatives | Butyrylcholinesterase (BChE) | Kᵢ of 99 ± 71 nM for most potent derivative | Mixed | acs.org |

Receptor Binding Studies (e.g., Dopamine (B1211576) D2, EGFR Tyrosine Kinase)

Extensive searches of scientific literature and databases did not yield specific receptor binding data for Pyridine-3,5-diamine (B152807) dihydrobromide or its parent compound, pyridine-3,5-diamine, with the Dopamine D2 receptor or the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

While some studies utilize pyridine-3,5-diamine as a chemical intermediate or starting material for the synthesis of more complex molecules that are then tested for receptor binding activity, the binding properties of Pyridine-3,5-diamine itself are not characterized in these contexts. For instance, one study mentions pyridine-3,5-diamine as a reagent in the synthesis of compounds targeting dopamine D2 and D3 receptors, but provides no binding data for the initial reagent. ambeed.com

Consequently, there are no available research findings or data to construct a detailed analysis or data table regarding the direct interaction of Pyridine-3,5-diamine dihydrobromide with these specific receptors. Further research would be required to determine if this compound has any affinity for the Dopamine D2 receptor, EGFR tyrosine kinase, or other biological receptors.

X. Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of diaminopyridines often encounters challenges such as harsh reaction conditions, the use of expensive catalysts, and environmental pollution. researchgate.net Current methods for producing related aminopyridine structures can involve multiple steps, including nitration, reduction, and protection/deprotection sequences, which can be inefficient. nih.gov For instance, one route to a 3,5-diamino-piperidine scaffold starts with 2-chloro-3,5-dinitropyridine, which undergoes hydrogenation to form 3,5-diaminopyridine before further modification. nih.gov Other approaches for substituted aminopyridines utilize metal-catalyzed amination or microwave-assisted synthesis to improve yields and reduce reaction times. clockss.orgresearchgate.net